4-Iodo vs. Other Halogen Substituents on Pyrazole: Divergent AR Antagonist Potency in SARD Scaffolds
In a rigorously controlled head-to-head comparison within the identical pyrazol-1-yl-propanamide SARD scaffold, the 4-iodo analog (16e) demonstrated significantly weaker androgen receptor (AR) transcriptional inhibition compared to other 4-halogen analogs. The observed AR transactivation IC50 for the 4-iodo compound was 2.038 μM, representing a 15-fold reduction in potency relative to the 4-chloro analog (16c, IC50 = 0.136 μM) and a 10-fold reduction versus the 4-fluoro analog (10, IC50 = 0.199 μM) [1]. This quantifiable potency gap establishes that the iodo substituent is not a bioisosteric replacement for smaller halogens and instead offers a unique pharmacological profile characterized by attenuated AR antagonism, which may be desirable for mechanistic studies where complete receptor blockade is to be avoided or for developing proteolysis-targeting chimeras (PROTACs) that require differential target engagement [2]. The larger van der Waals radius of iodine (1.98 Å vs. 1.75 Å for Br, 1.47 Å for Cl, 1.35 Å for F) introduces steric constraints within the AR ligand-binding domain that are not present with any other halogen [3].
| Evidence Dimension | Androgen receptor (AR) transactivation inhibition (IC50 in μM) in wtAR luciferase reporter assay |
|---|---|
| Target Compound Data | IC50 = 2.038 μM (16e, 4-iodo analog) |
| Comparator Or Baseline | 16c (4-Cl): IC50 = 0.136 μM; 10 (4-F): IC50 = 0.199 μM; 16d (4-Br): IC50 = 0.427 μM; 16a (4-H): IC50 = 1.442 μM |
| Quantified Difference | 16e is 15-fold less potent than 16c (4-Cl); 10.2-fold less potent than 10 (4-F); 4.8-fold less potent than 16d (4-Br); 1.4-fold less potent than 16a (unsubstituted). |
| Conditions | R1881-induced wtAR transcriptional activity measured by luciferase assay in HEK-293 cells; compounds tested in antagonist mode. |
Why This Matters
The unique low-potency AR antagonist profile of the 4-iodo analog enables scientific applications that require partial receptor modulation or that exploit iodine's distinct halogen-bonding capabilities for structural biology studies, which cannot be achieved with more potent chloro or fluoro analogs.
- [1] He, Y. et al. J. Med. Chem. 2020, 63, 12642–12665. Table 2, lines 195-258: AR transactivation IC50 values for halogen-substituted pyrazol-1-yl-propanamides. View Source
- [2] Bondi, A. van der Waals Volumes and Radii. J. Phys. Chem. 1964, 68, 441–451. View Source
- [3] Politzer, P.; Murray, J. S.; Clark, T. Halogen bonding and other σ-hole interactions: a perspective. Phys. Chem. Chem. Phys. 2013, 15, 11178-11189. View Source
